1-(oxane-4-carbonyl)piperidine
Description
1-(Oxane-4-carbonyl)piperidine is a piperidine derivative featuring a tetrahydropyran (oxane) ring linked via a carbonyl group to the nitrogen atom of the piperidine scaffold.
Properties
IUPAC Name |
oxan-4-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIULBBVEBFNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(oxane-4-carbonyl)piperidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in good to excellent yields . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(Oxane-4-carbonyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or rhodium, converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include substituted piperidines, hydroxyl derivatives, and various oxides.
Scientific Research Applications
1-(Oxane-4-carbonyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(oxane-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteasomes, which are involved in protein degradation . By binding to these enzymes, the compound can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
Piperidine derivatives with acyl substituents exhibit varied electronic and steric profiles depending on the attached group:
Key Insights :
Key Insights :
Physicochemical Properties
Notes:
- The oxane group’s moderate polarity may balance solubility and membrane permeability, making it favorable for CNS-targeted drugs .
Biological Activity
1-(Oxane-4-carbonyl)piperidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.
1-(Oxane-4-carbonyl)piperidine can be synthesized through various methods that involve the reaction of piperidine derivatives with carbonyl compounds. The synthesis typically employs reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity.
Biological Activity Overview
The biological activity of 1-(oxane-4-carbonyl)piperidine has been investigated in several studies, revealing its potential as a pharmacological agent. This compound exhibits interactions with various molecular targets, primarily influencing neurotransmitter systems and enzymatic pathways.
Research indicates that 1-(oxane-4-carbonyl)piperidine may act as an inhibitor of key enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, which can modulate pain and anxiety responses .
Case Studies
Several studies have highlighted the therapeutic potential of 1-(oxane-4-carbonyl)piperidine:
- Pain Management : In rodent models, administration of this compound resulted in significant analgesic effects, suggesting its utility in treating chronic pain conditions .
- Neurological Disorders : The compound has demonstrated efficacy in models of Parkinson's disease and essential tremor, showcasing its potential as a treatment for movement disorders .
- Anxiolytic Effects : Increased endocannabinoid levels due to FAAH inhibition have been linked to reduced anxiety behaviors in animal studies .
Data Tables
| Study | Model | Effect Observed | Dosage |
|---|---|---|---|
| Study 1 | Rodent Pain Model | Analgesic effect | Varies (mg/kg) |
| Study 2 | Parkinson's Model | Reduced tremors | Varies (mg/kg) |
| Study 3 | Anxiety Model | Decreased anxiety behaviors | Varies (mg/kg) |
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring can significantly alter potency and selectivity for various targets, including MAGL (monoacylglycerol lipase) and FAAH .
Comparative Analysis
Comparative studies with other piperidine derivatives show that 1-(oxane-4-carbonyl)piperidine possesses unique properties that enhance its therapeutic profile:
| Compound | Target Enzyme | Activity Level |
|---|---|---|
| 1-(Oxane-4-carbonyl)piperidine | FAAH | High |
| Piperazine Analog | MAGL | Moderate |
| Other Piperidine Derivatives | Various | Low to Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
